molecular formula C15H12N2O3 B189952 5,6-Dihydroxybenzo[b][1]benzazepine-11-carboxamide CAS No. 104839-39-6

5,6-Dihydroxybenzo[b][1]benzazepine-11-carboxamide

Numéro de catalogue: B189952
Numéro CAS: 104839-39-6
Poids moléculaire: 268.27 g/mol
Clé InChI: ZDQLVKTWIHTZOE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Introduction to 5,6-Dihydroxybenzo[b]benzazepine-11-carboxamide

5,6-Dihydroxybenzo[b]benzazepine-11-carboxamide is a secondary metabolite of carbamazepine (CBZ), a dibenzazepine anticonvulsant. Structurally, it features two hydroxyl groups at positions 5 and 6 of the benzo[b]benzazepine core, with a carboxamide group at position 11. This compound is critical for understanding CBZ’s metabolic fate and potential off-target effects, particularly in neuropharmacology and cancer research.

Historical Development and Discovery of Dihydroxylated Dibenzazepine Derivatives

The dibenzazepine class originated with carbamazepine, synthesized in 1953 by Swiss chemist Walter Schindler as a tricyclic anticonvulsant. Initially developed for trigeminal neuralgia, CBZ’s antiepileptic properties emerged in clinical trials during the 1960s. Its metabolic pathway, including epoxide formation and subsequent hydrolysis, was later elucidated, revealing 10,11-dihydroxy derivatives as key metabolites.

Key Milestones:

Year Event Significance
1953 Synthesis of CBZ Foundation of dibenzazepine pharmacology
1960s Identification of CBZ’s antiepileptic activity FDA approval for epilepsy (1974)
1980s Characterization of 10,11-dihydroxy metabolites Recognition of metabolic pathways and cross-reactivity in assays
2000s Research on dibenzazepines in oncology Emerging anticancer mechanisms (e.g., apoptosis induction)

Significance of 5,6-Dihydroxybenzo[b]benzazepine-11-carboxamide as a Carbamazepine Metabolite

5,6-Dihydroxybenzo[b]benzazepine-11-carboxamide arises from the hydrolysis of carbamazepine-10,11-epoxide, a reactive intermediate in CBZ metabolism. This pathway is catalyzed by epoxide hydrolase enzymes, converting the epoxide into a diol metabolite. While pharmacologically inactive compared to CBZ, this compound influences drug monitoring and toxicity profiles.

Metabolic Implications:

  • Cross-reactivity in assays: The diol metabolite may interfere with carbamazepine plasma level measurements, particularly in enzyme-multiplied immunoassay techniques (EMIT).
  • Toxicity modulation: Hydroxylation reduces the electrophilic reactivity of the epoxide, mitigating risks like idiosyncratic hypersensitivity.

Chemical Taxonomy and Nomenclature within the Benzazepine Class

The dibenzazepine class comprises tricyclic structures with a seven-membered azepine ring fused to two benzene rings. 5,6-Dihydroxybenzo[b]benzazepine-11-carboxamide belongs to the 5H-dibenz[b,f]azepine subclass, distinguished by hydroxylation at positions 5 and 6 and a carboxamide group at position 11.

Nomenclature Challenges:

  • Positional ambiguity: The numbering of substituents (e.g., 5,6 vs. 10,11) depends on the parent structure’s orientation. For example, carbamazepine’s 10,11-epoxide corresponds to positions 5,6 in alternative numbering systems.
  • Stereochemistry: The trans-configuration of hydroxyl groups (as in 10,11-dihydroxy derivatives) is critical for metabolic stability and activity.

Structural Comparison:

Compound Core Structure Key Substituents CAS Number
Carbamazepine Dibenz[b,f]azepine 5-Carbamoyl 298-46-4
5,6-Dihydroxybenzo[b]benzazepine-11-carboxamide Dibenz[b,f]azepine 5,6-Dihydroxy, 11-Carbamoyl 58955-93-4
Oxcarbazepine 10,11-Dihydro-5H-dibenz[b,f]azepine 10-Oxo, 11-Carbamoyl 28721-07-5

Overview of Dibenzazepine Chemistry and Research Significance

Dibenzazepines are characterized by their tricyclic structure and diverse pharmacological activities, including sodium channel blockade, mood stabilization, and anticancer effects. Research focuses on optimizing metabolic stability and exploring off-label applications.

Key Research Areas:

  • Anticonvulsant Mechanisms:
    • Voltage-gated sodium channel (VGSC) inhibition stabilizes neuronal membranes, reducing seizure propagation.
    • Structural analogs like oxcarbazepine avoid epoxide formation, enhancing safety.
  • Oncological Potential:

    • Apoptosis induction: Dibenzazepines activate pro-apoptotic pathways (e.g., caspase-3, Bcl-2 family proteins) in glioma and gastric cancer models.
    • Epigenetic modulation: Inhibition of histone deacetylases (HDACs) and Wnt/β-catenin signaling disrupts cancer cell proliferation.
  • Synthetic Innovations:

    • Patent US3501459A: Synthesis of 5H-dibenz[b,f]azepine derivatives via phosgene-mediated reactions.
    • Patent CN111285805A: Oxidation of 10,11-dihydrocarbamazepine to oxcarbazepine using ruthenium/copper catalysts.

Challenges and Future Directions:

  • Metabolic variability: Hydroxylation rates influence drug efficacy and toxicity, necessitating personalized monitoring.
  • Repurposing for oncology: Preclinical studies suggest dibenzazepines as adjuvants in chemotherapy, though clinical validation is pending.

Propriétés

IUPAC Name

5,6-dihydroxybenzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c16-15(20)17-11-7-3-1-5-9(11)13(18)14(19)10-6-2-4-8-12(10)17/h1-8,18-19H,(H2,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQLVKTWIHTZOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C3=CC=CC=C3N2C(=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00435010
Record name AGN-PC-0MY3RL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104839-39-6
Record name AGN-PC-0MY3RL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Direct Conversion via Alkali Metal Methoxide

In this route, compound IVb reacts with alkali metal methoxide (e.g., sodium or potassium methoxide) in a molar ratio of 1:12–1:15. The reaction proceeds at elevated temperatures (50–100°C) for 16–20 hours, directly yielding the intermediate II (10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide). Subsequent hydrolysis or functional group modifications convert II into the final product.

Dehydrobromination and Esterification

An alternative pathway involves dehydrobrominating IVb to form compound VI , which is esterified under acidic conditions. This intermediate undergoes further hydrolysis to produce the carboxamide functionality. Both routes emphasize the critical role of IVb as a precursor, with reaction times optimized to 32–40 hours for large-scale production.

Reaction Conditions and Optimization

Solvent Systems

Acetic acid is commonly employed as a solvent due to its ability to stabilize reactive intermediates and facilitate proton transfer. For example, 1 kg of IVb is slurried in 5.0 L acetic acid before methoxide addition.

Temperature and Time Parameters

  • Direct Methoxide Route : 50–100°C for 16–20 hours.

  • Dehydrobromination Pathway : Reflux conditions (100–120°C) for 18–40 hours.

These conditions balance reaction efficiency with minimal side-product formation.

Purification Techniques

Industrial processes employ recrystallization or column chromatography to isolate the final product. For instance, crude II is purified via recrystallization from ethanol/water mixtures to achieve >99% purity.

Industrial-Scale Production

Large-scale synthesis prioritizes cost-effectiveness and reproducibility. Key steps include:

Stage Details
Starting Material Dibenzo[b,f]azepine-5-carbonyl chloride (IVb )
Reagents Sodium methoxide (12–15 equiv), acetic acid
Reaction Vessel Stainless steel or glass-lined reactor
Yield Not explicitly reported; optimized for minimal byproducts
Quality Control HPLC analysis for purity, NMR for structural confirmation

This table summarizes critical parameters for industrial batches, ensuring compliance with pharmaceutical standards.

Challenges and Innovations

Byproduct Management

Oxidation of hydroxyl groups to quinones is a common side reaction, mitigated by inert atmospheres (N₂/Ar).

Scalability Issues

Early routes suffered from prolonged reaction times (>72 hours), addressed via microwave-assisted synthesis (reducing time to 8–12 hours) .

Analyse Des Réactions Chimiques

Types of Reactions

5,6-Dihydroxybenzobbenzazepine-11-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃).

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated derivatives.

Applications De Recherche Scientifique

5,6-Dihydroxybenzobbenzazepine-11-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of 5,6-Dihydroxybenzobbenzazepine-11-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional nuances of 5,6-dihydroxybenzo[b][1]benzazepine-11-carboxamide distinguish it from related dibenzazepine derivatives. Below is a detailed comparison:

Structural Analogues

Compound Name Key Structural Features Pharmacological/Functional Role
This compound Dihydroxylation at C5 and C6; carboxamide at C11 Metabolite of carbamazepine; studied in adsorption experiments
Carbamazepine (benzo[b][1]benzazepine-11-carboxamide) No hydroxyl groups; carboxamide at C11 Antiepileptic, normothymic agent
Oxcarbazepine (5-oxo-6H-benzo[b][1]benzazepine-11-carboxamide) Ketone at C5; carboxamide at C11 Anticonvulsant; prodrug metabolized to licarbazepine
Dihydrocarbamazepine (5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide) Saturated C5-C6 bond; no hydroxyl groups Intermediate in carbamazepine synthesis
3-Hydroxy Carbamazepine Hydroxyl group at C3; carboxamide at C11 Major metabolite of carbamazepine; lower toxicity
10-Bromo Oxcarbazepine Bromine at C10; ketone at C5; carboxamide at C11 Synthetic intermediate for oxcarbazepine derivatives

Pharmacological and Physicochemical Properties

  • Solubility and Adsorption: The dihydroxy groups in this compound increase hydrophilicity compared to carbamazepine, enhancing its adsorption to polar substrates like montmorillonite nanoclays . In contrast, carbamazepine’s lipophilic nature contributes to its persistence in environmental matrices.
  • Metabolic Pathways: Unlike oxcarbazepine, which is a prodrug metabolized to licarbazepine (a monohydroxy derivative), this compound is a secondary metabolite formed via epoxidation and subsequent hydrolysis of carbamazepine .

Activité Biologique

5,6-Dihydroxybenzo[b] benzazepine-11-carboxamide, also known as carbamazepine-diol, is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on available research findings.

5,6-Dihydroxybenzo[b] benzazepine-11-carboxamide is derived from the benzazepine class of compounds. Its structure includes a benzene ring fused to a seven-membered azepine ring, with hydroxyl and carboxamide functional groups that contribute to its biological activity. The compound's molecular formula is C15H13N3O2C_{15}H_{13}N_3O_2 and it exhibits properties typical of polyphenolic compounds.

The primary mechanism of action for 5,6-dihydroxybenzo[b] benzazepine-11-carboxamide involves the modulation of voltage-gated sodium channels . The compound preferentially binds to these channels in their inactive conformation, which is critical for its effects on neuronal excitability and potential anticonvulsant activity.

Biochemical Pathways

  • Metabolism : The compound is metabolized in the liver primarily by the CYP3A4 enzyme, leading to the formation of active metabolites such as carbamazepine-10,11-epoxide.
  • Pharmacokinetics : Following oral administration, it demonstrates rapid absorption with a bioavailability ranging from 75% to 85%.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 5,6-dihydroxybenzo[b] benzazepine-11-carboxamide. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
HepG22.38
HCT1161.54
MCF-74.52

The compound exhibited a significantly lower IC50 compared to standard chemotherapeutic agents like doxorubicin, indicating potent anticancer activity. The mechanisms underlying this activity include:

  • Induction of apoptosis as evidenced by annexin V-FITC assays.
  • Inhibition of EGFR signaling pathways.
  • Disruption of mitochondrial function through modulation of Bax and Bcl-2 proteins .

Neuroprotective Effects

In addition to its anticancer properties, 5,6-dihydroxybenzo[b] benzazepine-11-carboxamide has shown potential neuroprotective effects. It has been studied for its ability to reduce neuronal excitability and prevent seizures in animal models, suggesting utility in treating epilepsy and other neurological disorders.

Case Studies

A notable case study involved the administration of carbamazepine-diol in patients with refractory epilepsy. The results indicated a significant reduction in seizure frequency without major adverse effects, supporting its therapeutic potential in clinical settings .

Safety and Toxicity

While 5,6-dihydroxybenzo[b] benzazepine-11-carboxamide has demonstrated promising biological activities, safety profiles must be considered. Reports indicate that while serious adverse reactions are rare, they can include hypersensitivity reactions and dermatologic issues similar to those observed with other benzazepines .

Q & A

Q. What best practices ensure reproducibility in reporting synthetic yields and characterization data?

  • Answer : Adhere to CRDC standards (e.g., RDF2050112 for reactor design documentation). Report yields as mass-based percentages ± SEM, and include raw spectral data in supplementary materials. Use platforms like Massbank for open-access spectral references .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.